S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine
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Overview
Description
S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing both benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine typically involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine undergoes various chemical reactions, including:
Oxidation: The thiohydroxylamine group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, including kinases and proteases, making them potential candidates for drug development .
Medicine: this compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with biological targets such as DNA and proteins makes it a promising candidate for therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . Additionally, the thiohydroxylamine group can form covalent bonds with specific amino acid residues in the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: This compound features a benzimidazole ring with a phenyl group attached, offering different reactivity and applications compared to S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine.
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This derivative is studied for its anticancer properties and differs in its molecular structure and biological activity.
Uniqueness: This group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
41066-68-6 |
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Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C7H7N3S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H,9,10) |
InChI Key |
ZDXCSDOLRSKTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SN |
Origin of Product |
United States |
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